

Determining the Minimum Inhibitory Concentration (MIC) of Carumonam Sodium via Broth Microdilution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carumonam Sodium*

Cat. No.: *B1668588*

[Get Quote](#)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carumonam is a monobactam antibiotic with a targeted spectrum of activity primarily against Gram-negative bacteria.^{[1][2]} Its efficacy is attributed to its stability against many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.^{[3][4]} The mechanism of action for Carumonam involves the inhibition of bacterial cell wall synthesis.^[3] It specifically binds with high affinity to penicillin-binding protein 3 (PBP3), which is a critical enzyme in the final stages of peptidoglycan synthesis.^[5] This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.^[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Carumonam Sodium** using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.^{[6][7][8]}

Data Presentation

The following table summarizes the in vitro activity of Carumonam against a range of Gram-negative clinical isolates. MIC values are presented as the concentration required to inhibit

50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, along with the overall range of MICs observed.

Bacterial Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	311	≤0.06 - 4	0.12	0.25
Klebsiella pneumoniae	153	≤0.06 - >128	0.12	0.5
Klebsiella oxytoca	153	≤0.06 - 8	0.12	0.25
Enterobacter cloacae	153	≤0.06 - >128	0.25	32
Citrobacter freundii	153	≤0.06 - 32	0.25	8
Serratia marcescens	153	≤0.06 - 16	0.5	4
Proteus mirabilis	153	≤0.06 - 0.5	0.12	0.25
Pseudomonas aeruginosa	140	0.25 - >128	8	64

Experimental Protocols

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7][8]

Materials

- **Carumonam Sodium** analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates

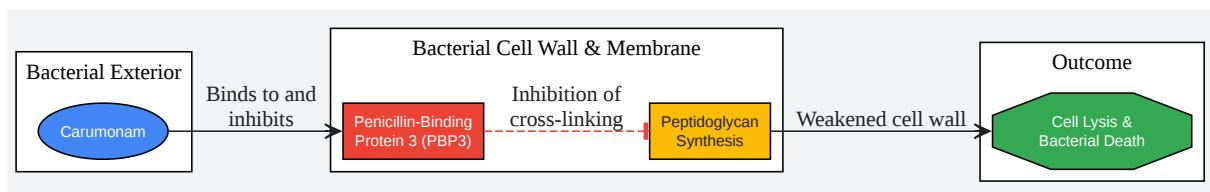
- Bacterial strains for testing
- Quality control (QC) strains: *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile reagent reservoirs
- Multichannel pipettes
- Incubator (35°C ± 2°C)

Preparation of Carumonam Sodium Stock Solution

- Prepare a stock solution of **Carumonam Sodium** at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
- Aliquots of the stock solution can be stored at -70°C for up to six months.

Preparation of Bacterial Inoculum

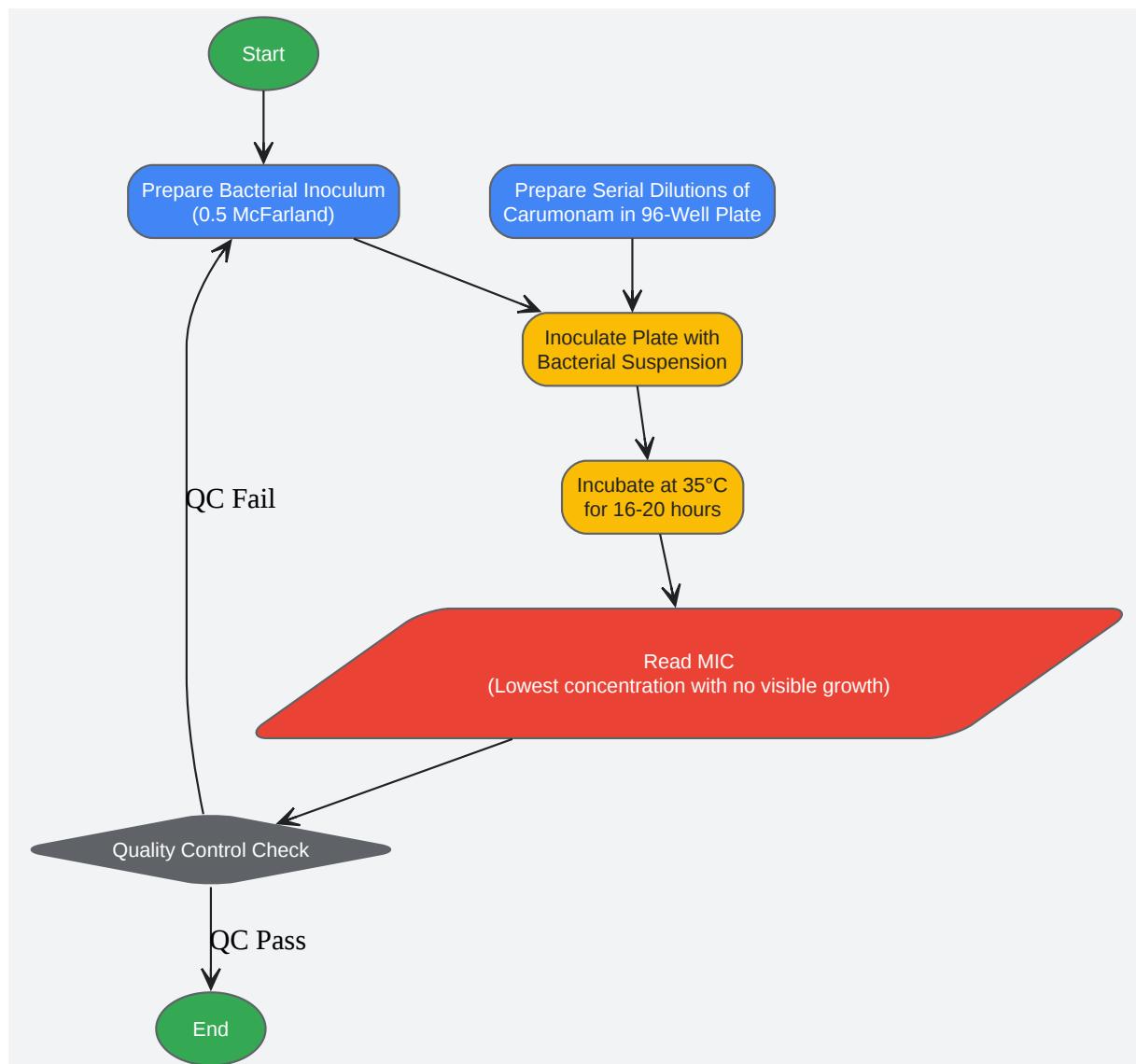
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
- Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.


Broth Microdilution Procedure

- Dispense 100 μ L of CAMHB into each well of a 96-well microtiter plate.
- Add 100 μ L of the **Carumonam Sodium** stock solution to the first well of each row to be tested, resulting in a concentration of 640 μ g/mL.
- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down to the desired final concentration range (e.g., 128 μ g/mL to 0.06 μ g/mL). Discard 100 μ L from the last well.
- The final volume in each well should be 100 μ L.
- Inoculate each well with 10 μ L of the standardized bacterial suspension (5×10^5 CFU/mL), resulting in a final inoculum concentration of approximately 5×10^4 CFU/mL.
- Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) for each organism tested.
- Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

Interpretation of Results

- Following incubation, examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of **Carumonam Sodium** that completely inhibits visible growth of the organism.
- Growth is indicated by turbidity or a pellet at the bottom of the well.
- The MICs for the QC strains should fall within the established acceptable ranges. For *E. coli* ATCC 25922, the expected MIC range for Carumonam is 0.03 to 0.25 μ g/mL, and for *P. aeruginosa* ATCC 27853, it is 1.0 to 4.0 μ g/mL.


Mandatory Visualizations Signaling Pathway of Carumonam

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Carumonam.

Experimental Workflow for Broth Microdilution MIC Determination

[Click to download full resolution via product page](#)

Caption: Broth microdilution workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antibacterial activities of monobactams against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carumonam Sodium? [synapse.patsnap.com]
- 4. Comparative in vitro antimicrobial activity of carumonam, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. intertekinform.com [intertekinform.com]
- To cite this document: BenchChem. [Determining the Minimum Inhibitory Concentration (MIC) of Carumonam Sodium via Broth Microdilution]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668588#carumonam-sodium-mic-determination-by-broth-microdilution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com